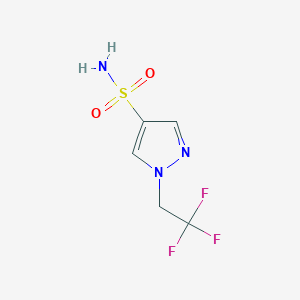

1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3O2S/c6-5(7,8)3-11-2-4(1-10-11)14(9,12)13/h1-2H,3H2,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRPNCDZWCAQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)(F)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide typically involves the reaction of pyrazole derivatives with trifluoroethylating agents under controlled conditions. One common synthetic route includes the reaction of 1H-pyrazole-4-sulfonyl chloride with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide serves as a building block in the synthesis of more complex organic molecules. Its unique trifluoroethyl group enhances lipophilicity, making it useful in developing pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution to form new derivatives that have potential applications in different fields.

Biology

Research has indicated that this compound possesses significant biological activities , particularly in enzyme inhibition and receptor binding. Studies suggest that it may lead to the discovery of new therapeutic agents targeting various diseases.

- Antiproliferative Activity : In vitro studies have shown that derivatives exhibit significant antiproliferative effects against cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | U937 | 10.5 | |

| Pyrazole derivative (3a) | U937 | 15.0 | |

| Sulfonamide derivative (4f) | U937 | 8.0 |

- Antimicrobial Activity : The compound has shown potent antibacterial and antifungal properties against pathogens such as Candida albicans. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antifungal agents like fluconazole.

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 62.5 | |

| Sulfonamide derivative (4f) | Saccharomyces cerevisiae | 31.25 | |

| Control (Fluconazole) | Candida albicans | 125 |

Medicine

Ongoing research is exploring the potential of this compound as a drug candidate for treating various diseases including cancer and inflammatory disorders. Its mechanism involves interaction with specific molecular targets such as enzymes or receptors which can inhibit their activity or modulate their function.

Case Study: Antifungal Activity Against Candida spp.

In a comparative study, this compound demonstrated significant antifungal activity against Candida albicans and Saccharomyces cerevisiae, showing lower MIC values than standard antifungal treatments.

Industry

In industrial applications, this compound is used in developing specialty chemicals and materials such as fluorinated polymers and surfactants due to its unique chemical properties.

Molecular Docking Insights

Recent studies utilizing molecular docking simulations revealed that the trifluoroethyl group enhances binding affinity to key viral targets, suggesting potential antiviral properties against viruses like SARS-CoV-2. This indicates further empirical studies are warranted to evaluate the antiviral efficacy of these compounds in vitro and in vivo.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to target proteins, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | logP | pKa (Sulfonamide/Amide) | Aqueous Solubility (mg/mL) |

|---|---|---|---|---|

| 1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide | 255.2 | 1.5 | 6.2 | 3.4 |

| 1-Ethylpyrazole-4-sulfonamide | 201.2 | 0.8 | 6.8 | 5.1 |

| 1-(Trifluoroacetyl)pyrazole-4-sulfonamide | 269.1 | 2.1 | 5.9 | 1.2 |

| 1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide | 272.3 | 1.8 | 6.5 | 2.8 |

Key Observations :

- The trifluoroethyl group increases logP (lipophilicity) compared to ethyl, enhancing membrane permeability but reducing solubility.

- Sulfonamide derivatives exhibit lower pKa values (higher acidity) than amides due to the electron-withdrawing sulfonyl group .

Conformational and Electronic Differences

The trifluoroethyl group induces steric and electronic effects that stabilize specific conformations. Computational studies on piperidine analogs reveal that sulfonamides adopt distinct conformations compared to amides or alkylamines due to the sulfonyl group’s rigidity and strong electron-withdrawing nature . For pyrazole derivatives, this rigidity may enhance target binding by reducing entropic penalties during molecular recognition.

Biological Activity

1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and potential antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a sulfonamide group and a trifluoroethyl moiety. The presence of the trifluoroethyl group enhances the compound's lipophilicity and may influence its pharmacokinetic properties.

Antiproliferative Activity

Research has demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. In vitro studies showed that these compounds can inhibit the proliferation of U937 cells, a human histiocytic lymphoma cell line. Notably, the introduction of the sulfonamide group has been linked to enhanced anticancer effects compared to other pyrazole derivatives.

Table 1: Antiproliferative Activity of Selected Pyrazole-4-sulfonamides

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | U937 | 10.5 | |

| 3a (Pyrazole derivative) | U937 | 15.0 | |

| 4f (Sulfonamide derivative) | U937 | 8.0 |

IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Studies indicate that this compound exhibits potent antibacterial and antifungal activities.

Case Study: Antifungal Activity Against Candida spp.

In a comparative study, this compound demonstrated significant antifungal activity against Candida albicans and Saccharomyces cerevisiae. The minimum inhibitory concentration (MIC) values were found to be lower than those for standard antifungal agents like fluconazole.

Table 2: Antimicrobial Activity of Pyrazole-4-sulfonamides

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 62.5 | |

| 4f | Saccharomyces cerevisiae | 31.25 | |

| Control (Fluconazole) | Candida albicans | 125 |

Potential Antiviral Activity

Recent studies have explored the potential antiviral properties of pyrazole derivatives against SARS-CoV-2. In silico docking studies indicated that compounds containing both pyrazole and sulfonamide moieties could interact favorably with viral proteins, suggesting their potential as antiviral agents.

Molecular Docking Insights

Molecular docking simulations revealed that the trifluoroethyl group enhances binding affinity to key viral targets. This suggests that further empirical studies are warranted to evaluate the antiviral efficacy of these compounds in vitro and in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:

Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-keto esters or nitriles under acidic conditions.

Trifluoroethylation : Reaction of the pyrazole nitrogen with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base (e.g., K₂CO₃) .

Sulfonamide Introduction : Sulfonation at the 4-position using chlorosulfonic acid, followed by amidation with ammonia or amines.

- Critical Parameters : Temperature control (<50°C) during sulfonation prevents decomposition. Use anhydrous solvents (e.g., DCM) to avoid side reactions. Monitor intermediates via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoroethyl group at N1: δ ~4.5 ppm for CH₂CF₃; sulfonamide protons: δ ~7.2 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and isotopic patterns (e.g., trifluoromethyl signature) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the key reactivity patterns of the trifluoroethyl and sulfonamide groups in this compound?

- Methodological Answer :

- Trifluoroethyl Group : Resistant to nucleophilic substitution due to strong C–F bonds but susceptible to radical reactions under UV light .

- Sulfonamide Group : Acts as a leaving group in nucleophilic aromatic substitution (e.g., with amines or thiols). Acidic conditions (pH < 4) protonate the sulfonamide, enhancing electrophilicity at the pyrazole 4-position .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., sulfonamide’s electron-deficient sulfur) .

Docking Studies : Use software like AutoDock Vina to predict binding affinities with biological targets (e.g., carbonic anhydrase isoforms) .

SAR Analysis : Compare analogs (Table 1) to correlate substituent effects (e.g., trifluoroethyl vs. methyl groups) with activity .

Table 1: Structural Analogs and Bioactivity

| Compound | Substituents | Key Bioactivity | Reference |

|---|---|---|---|

| Analog A | 5-Amino-pyrazole | Carbonic anhydrase inhibition (IC₅₀ = 12 nM) | |

| Analog B | 3-Methyl-pyrazole | Reduced binding affinity (IC₅₀ = 450 nM) |

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer pH (e.g., 7.4 for enzyme assays), temperature (25°C vs. 37°C), and substrate concentrations .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.